

Methodology for Pulsing Dendritic Cells with SIINFEKL Peptide: Application Notes and Protocols

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Compound of Interest

Compound Name: Ova peptide (257-264)

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This document provides a comprehensive guide to the methodology for pulsing dendritic cells (DCs) with the model peptide antigen SIINFEKL. It includes detailed protocols for the generation of bone marrow-derived dendritic cells (BMDCs), peptide pulsing, and subsequent analysis of antigen presentation and T-cell activation. The information is intended to assist researchers in immunology, vaccine development, and cancer immunotherapy in designing and executing robust experiments.

Introduction

Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating adaptive immune responses. The process of "pulsing" DCs involves incubating them with a specific antigen, in this case, the SIINFEKL peptide, which is an immunodominant epitope from chicken ovalbumin. This peptide is presented on Major Histocompatibility Complex (MHC) class I molecules (specifically H-2Kb in C57BL/6 mice) and is recognized by CD8+ T cells, such as those from OT-I transgenic mice. This system is a cornerstone of immunological research, allowing for the precise study of antigen presentation and the induction of cytotoxic T lymphocyte (CTL) responses.

Experimental Protocols

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature DCs from mouse bone marrow, which are then suitable for peptide pulsing.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
- Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant murine Interleukin-4 (IL-4) (optional, but can enhance DC yield and purity)
- 70% Ethanol
- Sterile phosphate-buffered saline (PBS)
- FACS buffer (PBS with 1% FBS)
- Red blood cell (RBC) lysis buffer
- Sterile surgical instruments

Procedure:

- Harvesting Bone Marrow:
 1. Euthanize a 6- to 12-week-old C57BL/6 mouse according to approved institutional animal care and use committee protocols.
 2. Sterilize the mouse by spraying with 70% ethanol.
 3. Aseptically dissect the femurs and tibias.
 4. Remove all muscle and connective tissue from the bones.

5. In a sterile laminar flow hood, cut the ends of the bones.
 6. Flush the bone marrow out of the bones using a syringe with complete RPMI-1640 medium.
 7. Create a single-cell suspension by gently pipetting up and down.
 8. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Cell Culture and Differentiation:
 1. Resuspend the cell pellet in RBC lysis buffer and incubate for 1-2 minutes to lyse red blood cells.
 2. Add complete RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.
 3. Resuspend the cell pellet in complete RPMI-1640 and perform a viable cell count.
 4. Seed approximately 2×10^6 bone marrow cells per 100 mm bacteriological petri dish in 10 mL of complete RPMI-1640 supplemented with 20 ng/mL of GM-CSF and optionally 5 ng/mL of IL-4.[\[1\]](#)[\[2\]](#)
 5. Incubate the cells at 37°C in a 5% CO₂ incubator.
 6. Day 3: Add 10 mL of fresh complete RPMI-1640 containing GM-CSF (and IL-4 if used) to each plate.
 7. Day 6: Gently swirl the plates and collect half of the media (10 mL), which contains non-adherent cells and waste products. Centrifuge the collected media, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh complete RPMI-1640 with cytokines. Add this back to the original plate.
 8. Day 7-8: Immature, non-adherent and loosely adherent DCs are ready to be harvested. Gently pipette the media to dislodge the loosely adherent cells and collect the cell suspension.

Pulsing Dendritic Cells with SIINFEKL Peptide

This protocol details the incubation of DCs with the SIINFEKL peptide to load it onto MHC class I molecules.

Materials:

- Generated immature BMDCs
- SIINFEKL peptide (endotoxin-free)
- Complete RPMI-1640 medium or flow staining buffer
- Sterile PBS

Procedure:

- Harvest the immature BMDCs and perform a viable cell count.
- Resuspend the DCs at a concentration of 1×10^6 to 5×10^6 cells/mL in complete RPMI-1640 medium or flow staining buffer.[\[4\]](#)
- Add SIINFEKL peptide to the cell suspension. The optimal concentration can vary and should be titrated, but common ranges are from 1 nM to 30 μ M.[\[4\]](#)[\[5\]](#) For many applications, a concentration of 1 μ g/mL to 5 μ g/mL is effective.[\[6\]](#)
- Incubate the cells at 37°C for a period ranging from 30 minutes to 4 hours.[\[4\]](#)[\[5\]](#) An incubation time of 2 hours is often sufficient.[\[5\]](#)
- After incubation, wash the cells at least twice with a large volume of sterile PBS or medium to remove any unbound peptide. This is crucial to prevent the carryover of free peptide into downstream assays.
- The SIINFEKL-pulsed DCs are now ready for use in T-cell activation assays or for further analysis.

Flow Cytometric Analysis of SIINFEKL-H-2Kb Complex Expression

This protocol allows for the quantification of SIINFEKL peptide successfully loaded onto H-2Kb molecules on the DC surface.

Materials:

- SIINFEKL-pulsed DCs
- Unpulsed DCs (negative control)
- PE-conjugated anti-mouse OVA257-264 (SIINFEKL) peptide bound to H-2Kb monoclonal antibody (clone 25-D1.16)[5][7]
- PE-conjugated isotype control antibody
- FACS buffer
- Propidium iodide or other viability dye

Procedure:

- Resuspend approximately 1×10^6 pulsed and unpulsed DCs in 100 μ L of FACS buffer.
- Add the 25-D1.16 antibody or the isotype control at the manufacturer's recommended concentration.
- Incubate the cells for 30 minutes at 4°C, protected from light.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer containing a viability dye.
- Analyze the cells by flow cytometry. Gate on live, single cells and measure the fluorescence intensity in the PE channel. The level of staining with the 25-D1.16 antibody on pulsed DCs compared to unpulsed DCs indicates the efficiency of peptide loading.[6][7]

In Vitro T-Cell Activation Assay

This protocol assesses the ability of SIINFEKL-pulsed DCs to activate naïve CD8+ T cells from OT-I mice.

Materials:

- SIINFEKL-pulsed DCs
- Naïve CD8+ T cells isolated from the spleen and lymph nodes of OT-I transgenic mice
- CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays
- Anti-mouse CD8, anti-mouse CD25, anti-mouse CD69, and other activation marker antibodies
- Complete RPMI-1640 medium

Procedure:

- T-Cell Labeling (for proliferation assay):
 1. Isolate naïve CD8+ T cells from OT-I mice using a negative selection kit.
 2. Label the T cells with CFSE according to the manufacturer's protocol.
- Co-culture:
 1. Plate the SIINFEKL-pulsed DCs in a 96-well round-bottom plate at a density of 2×10^4 cells/well.[\[2\]](#)
 2. Add 2×10^5 CFSE-labeled OT-I T cells to each well (a 1:10 DC to T-cell ratio is a common starting point).[\[2\]](#)
 3. Include appropriate controls: unpulsed DCs with T cells, T cells alone, and T cells with free SIINFEKL peptide.
 4. Incubate the co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.

- Analysis:
 1. Harvest the cells and stain with fluorescently labeled antibodies against CD8 and activation markers such as CD25 and CD69.[8]
 2. Analyze by flow cytometry. T-cell proliferation is measured by the serial dilution of the CFSE signal in the CD8+ T-cell population.[2] T-cell activation is quantified by the upregulation of activation markers.

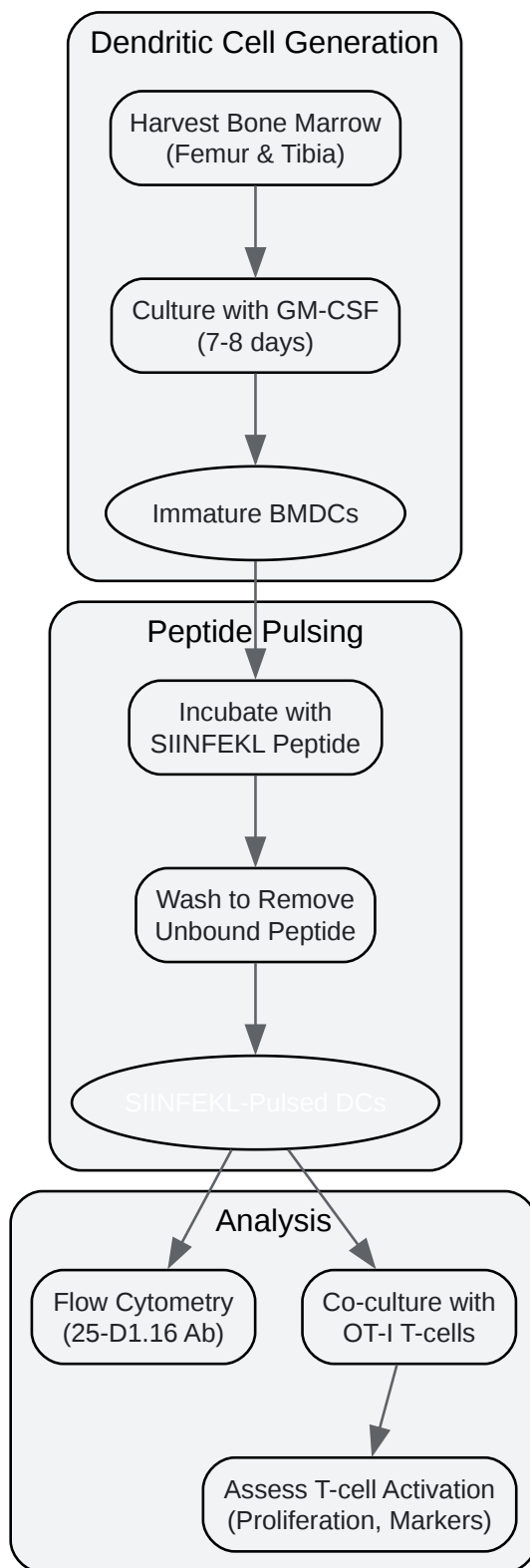
Data Presentation

Table 1: Representative Quantitative Data for SIINFEKL Pulsing and T-Cell Activation

Parameter	Value	Cell Type	Conditions	Reference
Peptide Pulsing				
SIINFEKL Concentration	1 nM - 1 μ M	BMDCs	4-6 hour incubation at 37°C	[4]
SIINFEKL Concentration	30 μ M	C57BL/6 splenocytes	2 hour incubation at 37°C	[5]
SIINFEKL Concentration	5 μ g/mL	BMDCs	Not specified	[6]
SIINFEKL Concentration	1 μ g/mL	Immature DCs	4 hour incubation	[8]
T-Cell Activation				
DC:T-Cell Ratio	1:10	BMDCs and OT-I T cells	72 hour co-culture	[2]
T-Cell Seeding Density	10,000 - 50,000 cells/well	OT-I T cells	3 day co-culture	[8]
SIINFEKL for T-cell stimulation	0.01 - 10 ng/mL	OT-I T cells	3 day culture	[8]

Visualizations

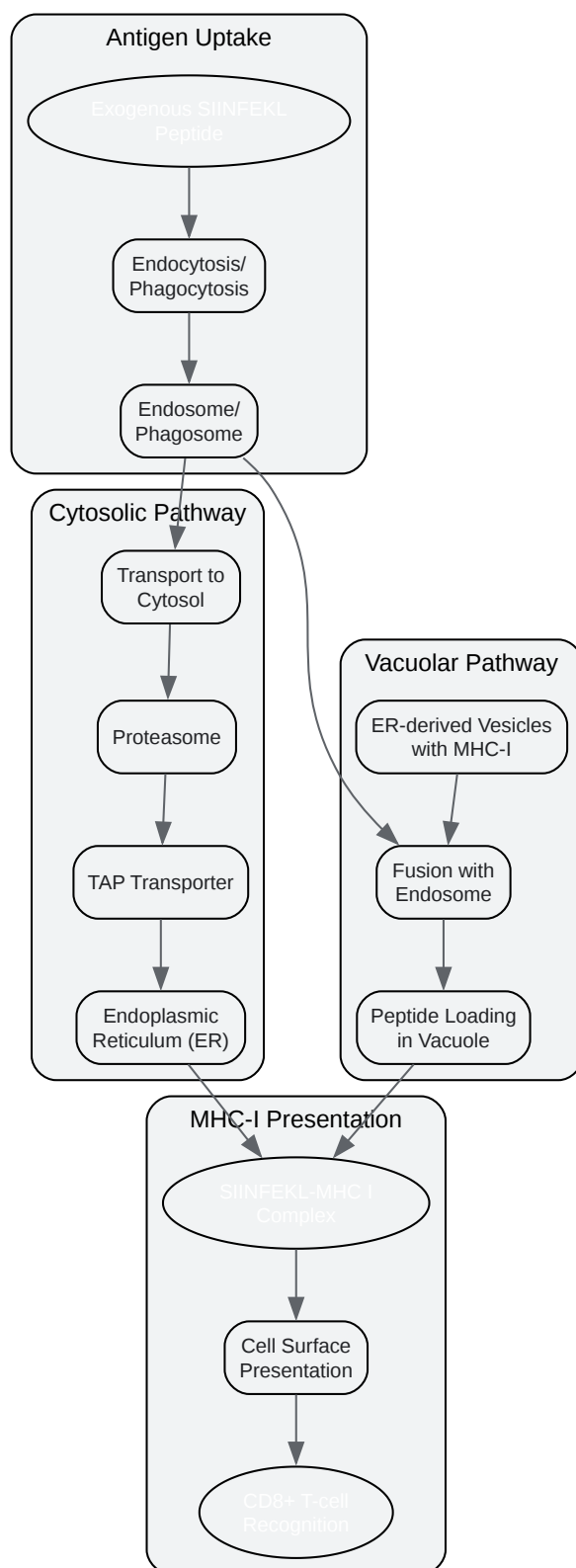
Experimental Workflow



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Caption: Experimental workflow for pulsing dendritic cells with SIINFEKL peptide.

MHC Class I Antigen Presentation Pathway for Exogenous Peptides (Cross-Presentation)



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Caption: MHC class I cross-presentation pathway for exogenous peptides like SIINFEKL.

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